molecular formula C20H17NS B11697551 diphenylmethanone S-(4-methylphenyl)thioxime

diphenylmethanone S-(4-methylphenyl)thioxime

Katalognummer: B11697551
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: DEWKMDXPQKLQCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylmethanone S-(4-methylphenyl)thioxime is a chemical compound with the molecular formula C20H17NS It is a thioxime derivative of diphenylmethanone, characterized by the presence of a thioxime group attached to the diphenylmethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenylmethanone S-(4-methylphenyl)thioxime typically involves the reaction of diphenylmethanone with 4-methylphenylthiohydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylmethanone S-(4-methylphenyl)thioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxime group to other functional groups.

    Substitution: The thioxime group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Diphenylmethanone S-(4-methylphenyl)thioxime has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioxime derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of diphenylmethanone S-(4-methylphenyl)thioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes, receptors, and other cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diphenylmethanone S-(4-methylphenyl)thioxime include:

  • Diphenylmethanone S-phenylthioxime
  • Diphenylmethanone O-benzhydryloxime
  • 2,2,2-Trifluoro-1-phenylethanone S-(4-methylphenyl)thioxime

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C20H17NS

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-(4-methylphenyl)sulfanyl-1,1-diphenylmethanimine

InChI

InChI=1S/C20H17NS/c1-16-12-14-19(15-13-16)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI-Schlüssel

DEWKMDXPQKLQCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SN=C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.